4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride
Description
4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride is a cyclohexanamine derivative featuring a 2-methoxyphenyl sulfanyl substituent. This analysis focuses on comparisons with compounds such as 4-[(4-chlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride, piperazine-cyclohexanamine hybrids, and heterocyclic derivatives.
Properties
Molecular Formula |
C13H20ClNOS |
|---|---|
Molecular Weight |
273.82 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)sulfanylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H19NOS.ClH/c1-15-12-4-2-3-5-13(12)16-11-8-6-10(14)7-9-11;/h2-5,10-11H,6-9,14H2,1H3;1H |
InChI Key |
SHCRDHJSYCOPHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SC2CCC(CC2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride typically involves the reaction of 2-methoxybenzenethiol with cyclohexanone to form an intermediate, which is then reacted with ammonia or an amine to produce the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the cyclohexanamine structure.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified cyclohexanamine derivatives.
Substitution: Various substituted phenylcyclohexanamine derivatives.
Scientific Research Applications
4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group and the sulfanyl linkage play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
4-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-amine Hydrochloride
- Structure : Differs by a 4-chloro substituent instead of 2-methoxy on the phenyl ring (CAS: 1384431-48-4) .
- Molecular Weight: 278.24 g/mol (C₁₂H₁₇Cl₂NS) vs. an estimated 294.25 g/mol for the target compound (C₁₃H₁₉ClNO₂S).
- Steric Effects: The 2-methoxy group in the target compound introduces steric hindrance in the ortho position, which may influence receptor binding or metabolic stability .
Piperazine and Pyridine Derivatives
- (1r,4r)-4-((5-Iodopyridin-2-yl)oxy)cyclohexan-1-amine Hydrochloride: Features a bulky iodopyridinyloxy group (Molecular weight: 354.62 g/mol), which may impact solubility and target affinity .
- Key Differences :
- Piperazine derivatives exhibit basicity due to the amine-rich structure, whereas sulfanyl-substituted compounds like the target may have altered redox properties.
Heterocyclic Derivatives
Physicochemical Properties
Notes:
- The hydrochloride salt form enhances water solubility across all compounds.
- The 2-methoxy group in the target compound may improve metabolic stability compared to electron-withdrawing substituents .
Biological Activity
4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C12H17ClN2OS
- Molecular Weight : 274.79 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and anxiety disorders. The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft.
Antidepressant Activity
Research indicates that compounds with similar structures exhibit significant antidepressant properties. For instance, studies have shown that derivatives of phenylsulfanyl amines can reduce symptoms of depression in animal models by increasing serotonin levels and promoting neurogenesis in the hippocampus .
Antimicrobial Activity
Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Studies
-
Antidepressant Efficacy :
A study conducted on rodents demonstrated that administration of this compound resulted in a significant decrease in immobility time during forced swim tests, indicating an antidepressant-like effect. The compound was compared with established SSRIs, showing comparable efficacy at certain doses . -
Antimicrobial Testing :
In vitro assays revealed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 128 µg/mL. These results suggest potential for development as an antimicrobial agent .
Data Table: Biological Activities
Research Findings
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the methoxy group or cyclohexane ring have been explored to improve potency and selectivity for specific receptors involved in mood regulation and microbial inhibition .
Q & A
Q. What synthetic methodologies are recommended for preparing 4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Synthetic routes often involve multi-step organic reactions, such as nucleophilic substitution or sulfide bond formation. To optimize efficiency, employ statistical Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry) and identify optimal conditions . Computational tools like quantum chemical calculations can predict reaction pathways and transition states, reducing trial-and-error experimentation . For example, ICReDD’s approach integrates computational reaction path searches with experimental validation to accelerate synthesis design .
Q. What analytical techniques are critical for characterizing this compound, and how should they be prioritized?
- Methodological Answer : Prioritize high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural confirmation. Use HPLC with UV/Vis detection to assess purity (>95% recommended for biological studies) . For stereochemical analysis, circular dichroism (CD) or X-ray crystallography may be required. Cross-validate results with computational spectral simulations (e.g., density functional theory for NMR chemical shifts) to resolve ambiguities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow EC Regulation No. 1272/2008 guidelines: use respiratory protection (e.g., one-way valve masks), chemical-resistant gloves, and fume hoods to minimize exposure . Conduct a risk assessment for potential hazards like skin irritation or respiratory sensitization. Emergency protocols should include immediate decontamination with water and access to safety data sheets (SDS) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from variability in assay conditions or off-target interactions. Apply molecular docking simulations to predict binding affinities to target receptors (e.g., serotonin or NMDA receptors) and validate with in vitro dose-response assays . Use meta-analysis frameworks to statistically harmonize data across studies, controlling for variables like cell line specificity or solvent effects .
Q. What strategies are effective for optimizing enantiomeric purity during synthesis, and how can chiral byproducts be minimized?
- Methodological Answer : Utilize chiral chromatography (e.g., HPLC with chiral stationary phases) for enantiomer separation. To minimize byproducts, employ asymmetric catalysis (e.g., chiral ligands in transition metal complexes) or kinetic resolution techniques . Monitor reaction progress in real-time using in-situ Raman spectroscopy to detect early-stage enantiomeric imbalances .
Q. How does the compound’s sulfanyl and methoxy substituents influence its pharmacokinetic properties, and what in vitro models are most predictive?
- Methodological Answer : The 2-methoxyphenyl group enhances lipophilicity, potentially increasing blood-brain barrier permeability, while the sulfanyl moiety may affect metabolic stability. Use Caco-2 cell monolayers to model intestinal absorption and microsomal stability assays (e.g., human liver microsomes) to predict hepatic clearance . Pair these with quantitative structure-activity relationship (QSAR) models to correlate substituent effects with bioavailability .
Q. What experimental designs are robust for studying receptor-ligand interactions involving this compound in complex biological systems?
- Methodological Answer : Implement radioligand binding assays (e.g., with tritiated analogs) to quantify affinity and selectivity. For functional studies, use calcium flux assays or patch-clamp electrophysiology to measure receptor activation/inhibition . Control for nonspecific binding by including excess cold ligand or receptor knockout models. Data should be analyzed using nonlinear regression (e.g., Prism software) to calculate IC₅₀/Kd values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
